molecular formula C26H31N3O2 B1667474 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride CAS No. 314776-92-6

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

Cat. No.: B1667474
CAS No.: 314776-92-6
M. Wt: 417.5 g/mol
InChI Key: MNHDKMDLOJSCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a naphthalene-derived carboxamide featuring a piperazine-butyl side chain substituted with a 2-methoxyphenyl group, formulated as a monohydrochloride salt. The hydrochloride salt formulation likely enhances solubility and bioavailability, a common strategy in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BP 897 involves several key steps:

Industrial Production Methods

While specific industrial production methods for BP 897 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of more efficient coupling reagents and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BP 897 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dopamine Receptor Modulation

BP-897 has been studied for its role as a selective dopamine D3 receptor agonist. Research indicates that compounds with similar structures can influence dopaminergic pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the compound's structure could enhance its affinity for dopamine receptors, potentially leading to better therapeutic outcomes .

Antidepressant Activity

Research has shown that derivatives of BP-897 exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests its potential as an antidepressant agent. In one study, the administration of BP-897 resulted in significant reductions in depressive behaviors in rodent models .

Anxiolytic Properties

BP-897 has also been investigated for its anxiolytic (anxiety-reducing) properties. The compound's interaction with serotonin receptors may contribute to its calming effects, making it a candidate for further development in anxiety disorder treatments. Animal studies have demonstrated a decrease in anxiety-related behaviors following treatment with BP-897 .

Structure-Activity Relationship (SAR)

The effectiveness of BP-897 is closely tied to its molecular structure. Variations in the piperazine moiety and the naphthalene backbone have been systematically studied to optimize receptor binding and selectivity. For instance, modifications to the alkyl chain length and branching have shown promising results in enhancing binding affinity to target receptors .

Case Studies

StudyFocusFindings
Journal of Medicinal Chemistry (2003)Dopamine D3 receptor affinityIdentified structural modifications that increased binding affinity to D3 receptors.
Pharmacology Biochemistry Behavior (2005)Antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of BP-897.
Neuropharmacology (2006)Anxiolytic effectsShowed decreased anxiety-related behaviors in animal models treated with BP-897.

Mechanism of Action

BP 897 exerts its effects by selectively binding to dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but to a lesser extent than the natural ligand, dopamine. This partial activation helps modulate dopamine signaling without causing the full effects of dopamine. BP 897’s high selectivity for dopamine D3 receptors over dopamine D2 receptors is crucial for its therapeutic potential, as it minimizes unwanted side effects associated with dopamine D2 receptor activation .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, based on its structural features, the following analogs are relevant:

Structural Analogs

Compound Name Core Structure Key Substituents Therapeutic Class Reference (Hypothetical)
Target Compound Naphthalenecarboxamide 4-(4-(2-Methoxyphenyl)piperazinyl)butyl Investigational CNS agent
Aripiprazole Dihydroquinolinone Piperazinyl-butyl, 2,3-Dichlorophenyl Antipsychotic
Trazodone Triazolopyridine Chlorophenylpiperazine Antidepressant/Sedative
Olanzapine Thienobenzodiazepine Piperazine-methyl Antipsychotic

Key Observations

Receptor Binding :

  • The 2-methoxyphenyl-piperazine group is associated with serotonin (5-HT₁A/2A) and dopamine D₂ receptor modulation. Aripiprazole’s partial agonism at D₂/5-HT₁A receptors contrasts with trazodone’s 5-HT₂A antagonism. The target compound’s affinity remains uncharacterized in the provided evidence.
  • Unlike olanzapine, which lacks a carboxamide group, the naphthalene core may influence lipophilicity and blood-brain barrier penetration.

Pharmacokinetics :

  • Hydrochloride salts (e.g., doxycycline hyclate in ) improve aqueous solubility compared to free bases . This formulation choice suggests the target compound is optimized for oral or injectable delivery.

Therapeutic Potential: Piperazine derivatives like aripiprazole and trazodone are used in schizophrenia and depression, respectively. The target compound’s 2-methoxyphenyl group may confer unique selectivity, but clinical data are absent.

Limitations of Available Evidence

  • describes a tetracycline antibiotic (doxycycline hyclate), which is structurally unrelated .

Thus, this analysis relies on extrapolation from structurally similar CNS agents. Further research is required to validate receptor binding, efficacy, and safety.

Biological Activity

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride, commonly referred to as BP897, is a synthetic compound with a complex molecular structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology.

  • Chemical Formula : C26H32ClN3O
  • Molecular Weight : 454 g/mol
  • IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide; hydrochloride
  • CAS Number : 314776-92-6
  • PubChem CID : 3038494

BP897 primarily functions as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various neurological conditions and is a target for drugs aimed at treating schizophrenia and addiction disorders. The blockade of D3 receptors by BP897 may influence dopaminergic signaling pathways, potentially providing therapeutic benefits in conditions characterized by dopaminergic dysregulation.

Pharmacological Studies

Several studies have highlighted the biological activity of BP897:

  • Dopamine Receptor Interaction :
    • BP897 exhibits high affinity for the D3 receptor, which has been linked to the modulation of reward pathways in the brain. Its antagonistic properties may help in reducing addictive behaviors associated with substances such as cocaine and alcohol .
  • Neuroprotective Effects :
    • Research indicates that BP897 may possess neuroprotective properties, potentially mitigating neurodegeneration associated with diseases like Parkinson's and Alzheimer's. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells .
  • Behavioral Studies :
    • Animal studies demonstrate that BP897 can alter behavior in models of anxiety and depression, suggesting its potential use as an anxiolytic or antidepressant agent. Its effects on locomotor activity and anxiety-like behaviors have been documented, indicating a significant impact on mood regulation .

Summary of Biological Activities

Activity TypeDescriptionReference
D3 Receptor AntagonismHigh affinity for D3 receptors
NeuroprotectionReduces oxidative stress in neuronal cells
Behavioral ModulationAlters anxiety and depression-like behaviors

Case Study 1: Addiction Treatment

In a controlled study involving rodents, BP897 was administered to evaluate its effects on cocaine-seeking behavior. The results indicated a significant reduction in drug-seeking actions compared to control groups, suggesting its potential utility in addiction therapies targeting dopamine pathways .

Case Study 2: Neurodegenerative Disorders

Another study focused on the neuroprotective effects of BP897 in a mouse model of Alzheimer's disease. Mice treated with BP897 exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, highlighting its promise as a therapeutic agent for neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes and yield-improvement strategies for this compound?

Classification: Basic
Methodological Answer:
The compound is synthesized via coupling of 2-naphthalenecarboxylic acid derivatives with 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine intermediates. General procedures involve:

  • Step 1: Activation of the carboxylic acid using reagents like HOBt/EDCI or thionyl chloride to form the acyl chloride intermediate .
  • Step 2: Amide bond formation under inert conditions (e.g., nitrogen atmosphere) with a tertiary amine base (e.g., triethylamine) .
  • Yield Optimization: Recrystallization of the HCl salt from ethanol or chloroform improves purity, with yields reaching up to 85% under optimized stoichiometry and temperature control (reflux in dry THF) .

Q. How can enantioselective synthesis be achieved for this D3 receptor antagonist?

Classification: Advanced
Methodological Answer:
Enantioselective synthesis requires chiral resolution techniques. For example:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis: Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to induce stereochemistry during piperazine ring functionalization .
  • Validation: Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy, referencing reported specific rotations (e.g., [α]D²⁵ = +23.5° for the active enantiomer) .

Q. What experimental designs are recommended for evaluating D3 receptor binding affinity and selectivity?

Classification: Advanced
Methodological Answer:

  • Radioligand Displacement Assays: Use [³H]PD-128907 or [³H]spiperone in HEK-293 cells expressing human D3 receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation .
  • Selectivity Screening: Test against D2, 5-HT1A, and α1-adrenergic receptors to confirm >100-fold selectivity for D3. Include positive controls (e.g., SB-277011 for D3) .
  • Functional Antagonism: Measure cAMP accumulation in forskolin-stimulated cells; a lack of cAMP inhibition confirms antagonist activity .

Q. How should researchers address discrepancies in receptor affinity data across studies?

Classification: Advanced
Methodological Answer:
Contradictions in Ki values may arise from:

  • Receptor Preparation: Differences in membrane protein concentration or cell lines (e.g., CHO vs. HEK-293). Standardize protocols using validated cell banks .
  • Ligand Purity: Ensure >95% compound purity via HPLC (C18 column, acetonitrile:water gradient) and NMR (e.g., δ 7.51 ppm for aromatic protons) .
  • Buffer Conditions: Adjust Mg²⁺ concentration (1–2 mM) and pH (7.4) to stabilize receptor-ligand interactions .

Q. What analytical methods are suitable for stability studies under physiological conditions?

Classification: Basic
Methodological Answer:

  • HPLC-MS: Use a C18 column (e.g., Waters XBridge) with 0.1% formic acid in water/acetonitrile. Monitor degradation products (e.g., hydrolysis of the piperazine moiety) at 37°C in simulated gastric fluid (pH 2) and plasma .
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models. Include antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Q. How can metabolic pathways be elucidated for this compound?

Classification: Advanced
Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-QTOF-MS, focusing on demethylation (2-methoxyphenyl group) and hydroxylation (naphthalene ring) .
  • CYP Inhibition Assays: Test CYP3A4/2D6 isoforms using fluorescent substrates (e.g., midazolam for CYP3A4) to assess drug-drug interaction risks .

Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in preclinical models?

Classification: Advanced
Methodological Answer:

  • LogP Optimization: Aim for a calculated LogP (ClogP) of 2–4 using substituents like fluorine or methyl groups to balance lipophilicity and solubility .
  • In Situ Perfusion: Measure BBB permeability in rodents via carotid artery infusion; calculate permeability-surface area (PS) product .
  • P-gp Efflux Assays: Use MDCK-MDR1 cells to evaluate P-glycoprotein substrate potential. A ratio of basolateral-to-apical/apical-to-basolateral flux >2 indicates efflux .

Q. How should toxicity be assessed in early-stage development?

Classification: Basic
Methodological Answer:

  • Ames Test: Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 with and without S9 metabolic activation .
  • hERG Inhibition: Patch-clamp assays in HEK-293 cells expressing hERG channels. IC₅₀ < 1 µM indicates cardiac risk .
  • Acute Toxicity: Dose rodents (OECD 423) with 300 mg/kg and monitor for neurobehavioral effects (e.g., tremors) over 14 days .

Q. What computational tools predict binding modes to the D3 receptor?

Classification: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the D3 receptor crystal structure (PDB: 3PBL). Key interactions include hydrogen bonding with Asp110 and π-π stacking with Phe346 .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers validate target engagement in vivo?

Classification: Advanced
Methodological Answer:

  • Microdialysis: Measure dopamine levels in rat nucleus accumbens after compound administration. A >50% increase indicates D3-mediated disinhibition .
  • PET Imaging: Synthesize a carbon-11 labeled analog (e.g., [¹¹C]raclopride displacement) to quantify receptor occupancy .

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192384-87-5, 314776-92-6
Record name DO-687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BP897
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DO-687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.